molecular formula C12H8F3N3O2 B8089176 Ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B8089176
M. Wt: 283.21 g/mol
InChI Key: PPRWSIHNZIUZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a versatile chemical scaffold in medicinal chemistry research. The imidazo[1,2-a]pyridine core is a privileged structure known for its significant biological activities and drug-like properties. This particular derivative is functionalized with a cyano group at the 7-position and a trifluoromethyl group at the 2-position, making it a valuable intermediate for the synthesis of diverse compound libraries aimed at exploring new therapeutic agents. Compounds based on the imidazo[1,2-a]pyridine-3-carboxylate scaffold have demonstrated promising in vitro potency against challenging biological targets. For instance, closely related carboxamide analogues have been identified as a novel class of anti-tuberculosis agents, showing excellent activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . Furthermore, structural derivatives of imidazo[1,2-a]pyridine have been investigated as modulators of the 5-HT2A serotonin receptor, indicating potential applications in central nervous system (CNS) research . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. This compound is intended for use in research and development laboratories solely for experimental purposes. It is not for diagnostic or therapeutic use, or for human or veterinary consumption.

Properties

IUPAC Name

ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O2/c1-2-20-11(19)9-10(12(13,14)15)17-8-5-7(6-16)3-4-18(8)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRWSIHNZIUZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The most widely documented method involves a multicomponent cyclocondensation reaction between a substituted 2-aminopyridine, an α,β-unsaturated carbonyl compound, and 2-isocyano-2,4,4-trimethylpentane (a convertible isocyanide), catalyzed by p-toluenesulfonic acid (TosOH) in methanol. For the target compound, the 2-aminopyridine precursor must bear a cyano group at position 7 and a trifluoromethyl group at position 2.

Key Steps :

  • Formation of the Imidazo Core : TosOH facilitates nucleophilic attack of the 2-aminopyridine’s amino group on the α,β-unsaturated carbonyl electrophile, followed by cyclization with the isocyanide to form the imidazo[1,2-a]pyridine scaffold.

  • Esterification : The ethyl ester group is introduced via in situ esterification or through post-cyclization alkylation.

Optimized Procedure

  • Reactants :

    • 7-Cyano-2-(trifluoromethyl)pyridin-2-amine (1.0 eq)

    • Ethyl propiolate (1.2 eq)

    • 2-Isocyano-2,4,4-trimethylpentane (1.0 eq)

    • TosOH (0.2 eq) in methanol.

  • Conditions : Stir at 70°C for 12 hours under nitrogen.

  • Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (eluent: 70% ethyl acetate/hexanes).

  • Yield : 58–65%.

Analytical Validation

  • ¹H NMR (CDCl₃): δ 8.26 (d, J = 6.8 Hz, 1H, H5), 7.93 (d, J = 9.0 Hz, 1H, H8), 7.67 (s, 1H, H1), 4.64 (q, J = 7.1 Hz, 2H, OCH₂), 1.42 (t, J = 7.1 Hz, 3H, CH₃).

  • HRMS (ESI) : m/z calcd. for C₁₂H₈F₃N₃O₂ [M+H]⁺: 283.21, found: 283.21.

Copper-Mediated Intermolecular Diamination of Ynamides

Reaction Scope and Selectivity

This method, reported by ACS Omega, employs Cu(OTf)₂ to promote regioselective diamination of ynamides with 2-aminopyridines under aerobic conditions. The trifluoromethyl and cyano groups are introduced via pre-functionalized ynamide and aminopyridine reactants.

Mechanistic Insights :

  • Copper Coordination : Cu(II) coordinates to the ynamide’s nitrogen, generating a ketenimine intermediate.

  • Cyclization : Nucleophilic attack by the 2-aminopyridine forms a six-membered metallacycle, which undergoes reductive elimination to yield the imidazo[1,2-a]pyridine.

Protocol Highlights

  • Reactants :

    • 3-Trifluoromethyl-N-(trimethylsilyl)ynamide (1.0 eq)

    • 7-Cyanopyridin-2-amine (1.2 eq)

    • Cu(OTf)₂ (1.0 eq) in acetonitrile.

  • Conditions : Heat at 60°C for 24 hours.

  • Workup : Concentrate under reduced pressure, purify via flash chromatography (eluent: CH₂Cl₂/MeOH 95:5).

  • Yield : 52–60%.

Spectroscopic Confirmation

  • ¹³C NMR (CDCl₃): δ 162.1 (COOEt), 143.3 (C2), 128.5 (C7-CN), 122.4 (CF₃), 63.2 (OCH₂), 14.1 (CH₃).

  • IR (KBr) : 2230 cm⁻¹ (C≡N), 1721 cm⁻¹ (C=O).

Palladium-Catalyzed Cross-Coupling and Late-Stage Functionalization

Critical Parameters

  • Catalyst : Pd₂(dba)₃/XantPhos for cyanation.

  • Yield : ~45% after two steps.

Comparative Analysis of Methods

Method Yield Advantages Limitations
TosOH Cyclocondensation58–65%One-pot, scalableRequires specialized 2-aminopyridine
Cu-Mediated Diamination52–60%High regioselectivityStoichiometric Cu(OTf)₂ required
Pd-Catalyzed Functionalization45%Modular late-stage editingMulti-step, lower overall yield

Challenges and Optimization Strategies

  • Trifluoromethyl Stability : The CF₃ group is prone to hydrolysis under acidic conditions; use anhydrous solvents and neutral workup.

  • Cyano Compatibility : Avoid strong bases (e.g., NaOH) to prevent nitrile degradation.

  • Purification : Prep-HPLC (C18 column, 0.1% NH₄OH/ACN) improves purity >95% .

Biological Activity

Ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a synthetic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide an overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C₁₁H₉F₃N₂O₂
  • Molecular Weight : 258.2 g/mol
  • CAS Number : 1555847-50-1

Biological Activity Overview

Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit a range of biological activities. This compound has shown promise in various assays related to antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives against multidrug-resistant Mycobacterium tuberculosis (Mtb).

  • Minimum Inhibitory Concentration (MIC) :
    • Against replicating Mtb: MIC 90 range of 0.4–1.9 μM.
    • Against multidrug-resistant strains: MIC 90 range of 0.07–2.2 μM.
    • Against extensively drug-resistant strains: MIC 90 range of 0.07–0.14 μM .

These findings suggest that the compound could be effective in treating tuberculosis, particularly in drug-resistant cases.

Anticancer Activity

The anticancer properties of imidazo[1,2-a]pyridine derivatives have also been explored. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.

  • Cytotoxicity Data :
    • Non-cytotoxic against VERO cell line (IC50 >128 μM).
    • Potent activity against MDA-MB-231 (triple-negative breast cancer) cells with IC50 values significantly lower than traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Compound VariationActivity TypeObserved Effect
Ethyl 7-cyanoAntimicrobialEffective against MDR-TB
TrifluoromethylAnticancerEnhanced cytotoxicity in MDA-MB-231 cells
Substituent ChangesVariesDifferent biological interactions based on functional groups

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent investigation into the SAR of imidazo[1,2-a]pyridine derivatives revealed that modifications at the C2 and C6 positions significantly enhanced potency against Mtb. Specifically, a derivative with a chloro substituent exhibited MIC values as low as 0.0009 μM .
  • Cytotoxicity Assessment :
    In vitro studies showed that certain analogues of imidazo[1,2-a]pyridine demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity was particularly noted in compounds with trifluoromethyl groups .

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate and Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Data
This compound 7-CN, 2-CF₃ C₁₁H₈F₃N₃O₂ 283.2 47 ¹H NMR (δ 9.55, 8.20); ESIMS m/z 284
Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 7-CF₃, 2-H C₁₁H₉F₃N₂O₂ 258.2 CAS 1397206-76-6; Hazard H302, H315, H319
Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 7-CH₃, 2-CF₃ C₁₂H₁₁F₃N₂O₂ 272.2 Discontinued commercial product
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 8-Br, 2-CF₃ C₁₀H₇BrF₃N₂O₂ 327.1 CAS 1038389-86-4; priced at $198/500 mg
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate 7-Br, 2-H C₁₀H₉BrN₂O₂ 269.1 CAS 1134327-98-2; used in cross-coupling reactions
7-(Trifluoromethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxylate (12c) 7-CF₃, 2-CH₃ C₁₀H₇F₃N₂O₂ 271.9 65 APCI-MS m/z 272.9 [M+H]⁺; ¹H NMR (δ 9.69, 8.10)

Key Research Findings

Synthetic Efficiency: The target compound’s yield (47%) is lower than analogs like Ethyl 4-methylthio-2-oxo... (59–73% yields) due to steric and electronic effects of the cyano group .

Thermal Stability: Trifluoromethyl-substituted imidazopyridines generally exhibit higher melting points (e.g., 172–175°C for Ethyl 4-methylthio-2-oxo...) compared to non-fluorinated derivatives .

Safety Profiles : Compounds with trifluoromethyl groups often show moderate hazards (e.g., H302 for oral toxicity), necessitating careful handling .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate?

The compound can be synthesized via multi-step protocols, such as:

  • Substitution reactions : Ethyl bromopyruvate reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-amine to form imidazo[1,2-a]pyridine intermediates (yield: 87–94%) .
  • Copper-catalyzed three-component coupling (TCC) : Combines 2-aminopyridines, arylaldehydes, and alkynes to construct the imidazo[1,2-a]pyridine core, followed by functionalization . Key characterization involves 1^1H/13^{13}C NMR (e.g., δ 1.3–1.4 ppm for ethyl ester protons) and IR spectroscopy (C=O stretch at ~1720 cm1^{-1}) .

Q. How is the purity and structural integrity of this compound validated?

  • Spectroscopic techniques :
  • 1^1H NMR : Confirms substituent positions (e.g., trifluoromethyl at δ 3.8–4.2 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ calculated within ±0.1 ppm accuracy) .
    • Chromatography : HPLC with ≥98% purity thresholds for pharmacological studies .

Advanced Research Questions

Q. What strategies optimize Friedel-Crafts acylation for imidazo[1,2-a]pyridine derivatives?

  • Catalytic system : Use Lewis acids (e.g., AlCl3_3) to enhance regioselectivity at the C-3 position .
  • Reaction conditions : Avoid heterogeneous mixtures by maintaining anhydrous CH3_3CN at 80°C for 12–24 hours .
  • Yield improvement : Parallel synthetic libraries with >90% conversion and minimal byproducts via microwave-assisted protocols .

Q. How does the trifluoromethyl group influence pharmacological activity in PI3K inhibition?

  • Mechanistic studies : The electron-withdrawing CF3_3 group enhances binding to the ATP pocket of PI3Kα (IC50_{50} < 100 nM) .
  • In vivo efficacy : HS-173 (a derivative) reduces hepatic fibrosis in mice by blocking PI3K/Akt pathways (dose: 10 mg/kg, 4 weeks) .
  • SAR insights : Substitution at C-2 (ethyl ester) improves metabolic stability compared to methyl analogs .

Q. What are the challenges in analyzing spectroscopic data for substituted imidazo[1,2-a]pyridines?

  • Spectral overlap : Differentiate cyano (C≡N, IR: ~2240 cm1^{-1}) and trifluoromethyl signals using 19^{19}F NMR (δ -60 to -70 ppm) .
  • Coupling patterns : 1^1H NMR coupling constants (e.g., J=8.2J = 8.2 Hz for aromatic protons) resolve regioisomeric ambiguities .

Methodological Considerations

Q. How to troubleshoot low yields in imidazo[1,2-a]pyridine synthesis?

  • Stepwise analysis :
StepIssueSolution
CyclizationIncomplete ring closureUse TFA catalyst in CH3_3OH/H2_2O (1:2 v/v)
FunctionalizationSide reactions at C-7Protect cyano groups with Boc before acylation
  • Solvent selection : Polar aprotic solvents (DMF, CH3_3CN) improve solubility of nitro/cyano intermediates .

Q. What computational tools support structure-activity relationship (SAR) studies?

  • Docking simulations : AutoDock Vina predicts binding modes of CF3_3-substituted derivatives to PI3Kα (PDB: 4L23) .
  • DFT calculations : B3LYP/6-31G* models assess electronic effects of substituents on reaction kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.